molecular formula C9H11ClIN B11838471 (S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride

(S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B11838471
M. Wt: 295.55 g/mol
InChI Key: KXPCULLKBZKNFC-FVGYRXGTSA-N
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Description

(S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives. It is characterized by the presence of an iodine atom at the 5th position of the indene ring and an amine group at the 2nd position. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the iodination of 2,3-dihydro-1H-indene followed by the introduction of the amine group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The amine group can then be introduced through a reductive amination process using an appropriate amine source and a reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

(S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-Bromo-2,3-dihydro-1H-inden-2-amine hydrochloride
  • (S)-5-Chloro-2,3-dihydro-1H-inden-2-amine hydrochloride
  • (S)-5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride

Uniqueness

(S)-5-Iodo-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. The iodine atom can also be easily substituted, allowing for the synthesis of a wide range of derivatives with varying properties.

Properties

Molecular Formula

C9H11ClIN

Molecular Weight

295.55 g/mol

IUPAC Name

(2S)-5-iodo-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C9H10IN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1

InChI Key

KXPCULLKBZKNFC-FVGYRXGTSA-N

Isomeric SMILES

C1[C@@H](CC2=C1C=CC(=C2)I)N.Cl

Canonical SMILES

C1C(CC2=C1C=CC(=C2)I)N.Cl

Origin of Product

United States

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